molecular formula C20H20N2O2 B4882181 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime CAS No. 5548-89-0

9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime

Cat. No. B4882181
CAS RN: 5548-89-0
M. Wt: 320.4 g/mol
InChI Key: CXTIMJNHQXUQJC-UHFFFAOYSA-N
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Description

9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime, also known as FCCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is in the field of neuroscience, where it has been shown to inhibit the activity of the nitric oxide synthase enzyme, which is involved in the regulation of neuronal signaling. 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Mechanism Of Action

9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime exerts its effects by inhibiting the activity of the nitric oxide synthase enzyme, which is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including neuronal signaling and inflammation. By inhibiting the production of nitric oxide, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime can modulate these processes.

Biochemical And Physiological Effects

9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime can inhibit the activity of the nitric oxide synthase enzyme, leading to a decrease in nitric oxide production. This, in turn, can lead to a reduction in neuronal signaling and inflammation. Additionally, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is its high purity, which makes it suitable for use in a variety of lab experiments. Additionally, 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime has been shown to have low toxicity, which makes it a safer alternative to other nitric oxide synthase inhibitors. However, one of the limitations of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime. One area of interest is the development of novel 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime derivatives with improved solubility and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of 9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime in humans.

properties

IUPAC Name

(fluoren-9-ylideneamino) N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(21-14-8-2-1-3-9-14)24-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTIMJNHQXUQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386053
Record name ST50993593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(fluoren-9-ylideneamino) N-cyclohexylcarbamate

CAS RN

5548-89-0
Record name ST50993593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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